molecular formula C13H16N2 B11901411 7-(Piperidin-4-yl)-1H-indole

7-(Piperidin-4-yl)-1H-indole

Cat. No.: B11901411
M. Wt: 200.28 g/mol
InChI Key: IJZGMCFCBMRPJS-UHFFFAOYSA-N
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Description

7-(Piperidin-4-yl)-1H-indole: is a heterocyclic compound that features an indole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-4-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with piperidine derivatives. For instance, the reaction of 1H-indole with 4-piperidone under acidic or basic conditions can yield the desired compound. The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are carried out under controlled temperatures and pressures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of high-throughput screening methods can also optimize the reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated derivatives with nucleophiles like amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions include various substituted indoles, reduced piperidine derivatives, and oxidized ketones or carboxylic acids .

Scientific Research Applications

7-(Piperidin-4-yl)-1H-indole has a wide range of applications in scientific research, including:

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

7-piperidin-4-yl-1H-indole

InChI

InChI=1S/C13H16N2/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10/h1-3,6,9-10,14-15H,4-5,7-8H2

InChI Key

IJZGMCFCBMRPJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC3=C2NC=C3

Origin of Product

United States

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